N'-Heptyl-N,N-dimethylacetamidine
Description
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N'-heptyl-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C11H24N2/c1-5-6-7-8-9-10-12-11(2)13(3)4/h5-10H2,1-4H3 |
InChI Key |
RUNSNWORALFFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C(C)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Switchability : Under acidic conditions (e.g., CO₂ saturation), the amidine group is protonated to form a cationic amidinium species, enhancing water solubility. Deprotonation occurs under basic/neutral conditions (e.g., N₂ purging), reverting to a neutral, oil-soluble form .

- Applications: Primarily used in stimuli-responsive emulsions, nanoparticle functionalization, and drug delivery systems due to its tunable amphiphilicity .
Comparison with Similar Compounds
The physicochemical and functional properties of N'-Heptyl-N,N-dimethylacetamidine can be contextualized against structurally related amidines and acetamidine derivatives:
Table 1: Comparative Analysis of this compound and Analogues
*Calculated based on molecular formula C₁₁H₂₃N₃.
Key Differences and Trends
Alkyl Chain Length and Hydrophobicity :
- Longer alkyl chains (e.g., dodecyl in N'-dodecyl derivatives) increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing oil-phase interactions .
- The heptyl chain offers intermediate hydrophobicity, balancing emulsion stabilization and stimuli-responsive desorption .
Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., decylphenyl in DPDMA) improve thermal stability and π-π interactions, favoring applications in nanotube dispersion . Aliphatic chains (heptyl, dodecyl) prioritize dynamic adsorption at oil-water interfaces for emulsion tuning .
Biological Activity :
- Aromatic amine derivatives (dADT, adADT) exhibit pharmacological relevance due to their role in tribendimidine metabolism, whereas aliphatic amidines are primarily industrial surfactants .
Switchability Mechanism :
- All amidines share CO₂/N₂ or pH-responsive behavior, but protonation efficiency varies with substituent electron-donating/withdrawing effects. For example, electron-rich aromatic groups (DPDMA) may require stronger acids for protonation compared to aliphatic derivatives .
Research Findings and Industrial Relevance
- Pickering Emulsions: N'-dodecyl-N,N-dimethylacetamidine demonstrates superior emulsion stabilization via silica nanoparticle modification. Its heptyl analogue, while less effective in long-term stability, allows faster stimulus-responsive demulsification due to weaker hydrophobic interactions .
- Drug Delivery : dADT and adADT highlight the impact of substituents on drug metabolism. The acetyl group in adADT reduces renal clearance, prolonging plasma half-life compared to dADT .
- Toxicity Considerations: N,N-dimethylacetamide (DMAc), a related solvent, exhibits hepatotoxicity at high doses.
Preparation Methods
Reaction Mechanism and Optimization
The process occurs in three stages:
-
Coordination Activation : LiCl interacts with DMAc to form a reactive intermediate, enhancing electrophilicity at the carbonyl carbon.
-
Acetal Formation : Methanol reacts with the activated DMAc to generate a dimethylacetal intermediate.
-
Amidine Formation : The acetal intermediate undergoes nucleophilic attack by heptylamine, followed by dehydration to yield N'-heptyl-N,N-dimethylacetamidine.
Optimal conditions include a LiCl:DMAc molar ratio of 1:1.5, reaction temperatures of 70–80°C, and a methanol-to-DMAc ratio of 2:1. This method achieves yields exceeding 85% for analogous alkyl derivatives.
Advantages Over Traditional Methods
-
Efficiency : Eliminates multi-step purification, reducing synthesis time.
-
Eco-Friendliness : Avoids toxic reagents like thionyl chloride or phosphorus oxychloride.
-
Scalability : Demonstrated viability for gram-scale production.
Conventional Alkylation Strategies
Before the advent of one-pot methods, this compound was synthesized via alkylation of dimethylacetamide derivatives.
Direct Alkylation with Heptylamine
In this approach, dimethylacetamide reacts with heptylamine under dehydrating conditions. Early protocols employed azeotropic distillation with toluene to remove water, but yields rarely exceeded 60% due to competing side reactions.
Catalytic Dehydration Using Alumina
Modifications introduced alumina (Al₂O₃) or alumina-molybdenum oxide catalysts to accelerate dehydration. For example, reacting dimethylamine and acetic acid over alumina at 130–180°C and atmospheric pressure improved amidine yields to 70–75%.
Table 1: Comparison of Alkylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Direct Alkylation | None | 100–120 | ≤60 | Low efficiency, side products |
| Alumina-Catalyzed | Al₂O₃ | 130–180 | 70–75 | High energy input |
| One-Pot LiCl Catalysis | LiCl | 70–80 | >85 | Requires anhydrous conditions |
Solvent-Mediated Approaches in Amidine Synthesis
Recent patents highlight solvent selection as critical for optimizing amidine formation. For instance, apolar solvents like toluene or n-heptane enhance product isolation by facilitating phase separation during workup.
Q & A
Basic Research Questions
What are the optimized synthetic routes for N'-Heptyl-N,N-dimethylacetamidine, and how can yield be maximized?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting heptylamine with dimethylacetamide dimethylacetal under reflux in anhydrous conditions (e.g., toluene, 110°C for 12 hours). Key steps include:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of heptylamine to dimethylacetamide dimethylacetal) and monitor reaction progress via TLC.
Supporting Data from Analogous Syntheses (Table):
Key Considerations:
- Avoid moisture to prevent hydrolysis of intermediates.
- Use inert atmosphere (N₂/Ar) to enhance stability of amidine products.
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]+ peak at m/z 199.23 for C₁₁H₂₃N₂) with <5 ppm error .
- Elemental Analysis: Validate purity (e.g., calculated C: 68.72%, H: 8.39%, N: 14.57%; observed values within ±0.3%) .
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry and absence of byproducts (e.g., δ 2.8–3.1 ppm for dimethylamino protons) .
Advanced Tip:
- Compare spectral data with structurally similar amidines (e.g., α-phenyl-N,N-dimethylacetamidine) to resolve ambiguities .
What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation: Use PPE (nitrile gloves, lab coat, goggles) due to skin/eye irritation risks .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors (P271: "Use only in well-ventilated areas") .
- Waste Disposal: Collect residues in sealed containers for incineration, adhering to local regulations for amidine derivatives .
Advanced Research Questions
How can reaction mechanisms involving this compound and electrophilic substrates be elucidated?
Methodological Answer:
- Mechanistic Probes: Use deuterium-labeled substrates (e.g., 2-deuterio-DNP) to track regioselectivity in adduct formation .
- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy (e.g., absorbance at 500 nm for nitropropene intermediates) .
- Computational Modeling: Employ DFT calculations to predict transition states and validate experimental outcomes (e.g., bridged vs. linear adducts) .
Case Study:
- Reaction with 2,4-dinitrophenol (DNP) yields bridged products, confirmed by deuterium-induced NMR peak splitting (50% reduction in Ha/Hb intensity) .
How can structural ambiguities in amidine derivatives be resolved using advanced spectroscopic techniques?
Methodological Answer:
- Deuterium Exchange NMR: Compare spectra of deuterated vs. non-deuterated analogs to assign proton environments (e.g., distinguish between C-2 and C-4 attack on quinoline) .
- 2D NMR (COSY, HSQC): Map coupling networks to confirm connectivity in complex adducts.
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., hydrochloride salts with defined melting points) .
Example:
- Amidines like α-phenyl-N,N-dimethylacetamidine form stable hydrochloride salts (mp 195–196°C), aiding structural validation .
What factors influence the stability of this compound under varying experimental conditions?
Methodological Answer:
- Solvent Effects: Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis; use aprotic solvents (DMF, THF) for long-term storage .
- Temperature Stability: Store at –20°C under inert gas to minimize decomposition.
- pH Sensitivity: Test stability across pH 4–9 using buffered solutions; amidines are prone to protonation at low pH, altering reactivity .
Experimental Design:
- Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS to monitor degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

